3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Overview
Description
3,5-Di-tert-butyl-4-hydroxybenzaldehyde is a compound of interest in various chemical syntheses and studies. It serves as a precursor for the synthesis of other complex molecules and has been investigated for its electrochemical properties and potential therapeutic applications .
Synthesis Analysis
The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde has been achieved through a short synthesis route starting from 2-tert-butyl-p-cresol, using the HBr-DMSO system as an effective oxidant. This method provides an overall yield of 45% for the four-step process . Additionally, it has been used as a starting material for the synthesis of organophosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For instance, 5,5'-Di-tert-butyl-2,2'-dihydroxy-3,3'-methanediyldibenzaldehyde, a structurally similar compound, has been characterized in two polymorphic forms, providing insights into the molecular arrangement and crystallography of such molecules .
Chemical Reactions Analysis
Electrochemical studies have shown that related compounds like 4-tert-butylcatechol can undergo methoxylation reactions to form methoxyquinones. These studies help in understanding the reactivity and potential electrochemical applications of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde . Anionic condensation reactions of 3,5-di-tert-butyl-4-hydroxybenzaldehyde have also been explored, leading to various products depending on the reaction conditions and the presence of weak bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde derivatives have been studied through spectroscopic methods such as FT-IR, FT-Raman, UV-Visible, and NMR. Quantum chemical computations have provided insight into the molecular structure, stability, and electronic parameters, which are crucial for understanding the molecule's reactivity and potential biological activity . The compound's antiviral activity against influenza viral proteins has also been investigated through molecular docking simulations, indicating a good binding affinity toward influenza type D virus .
Scientific Research Applications
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Organic Light Emitting Diodes (OLED) Materials
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Pharmaceutical Intermediate
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Synthesis of Biodegradable Polyazomethine Hydrogels
- Summary of Application : This compound can be used as a starting material to synthesize biodegradable polyazomethine hydrogels .
- Methods of Application : The synthesis involves reacting 3,5-Di-tert-butyl-4-hydroxybenzaldehyde with melamine via an oxidative polymerization reaction .
- Results or Outcomes : The resulting polyazomethine hydrogels are biodegradable, making them suitable for various applications in biomedicine and environmental science .
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Synthesis of 4-(1H-Benzimidazol-2-yl)-2,6-Di-tert Butyl-Phenol
- Summary of Application : 3,5-Di-tert-butyl-4-hydroxybenzaldehyde can be used to synthesize 4-(1H-benzimidazol-2-yl)-2,6-di-tert butyl-phenol .
- Methods of Application : The synthesis involves treating 3,5-Di-tert-butyl-4-hydroxybenzaldehyde with 1,2-phenylenediamine in ethanol .
- Results or Outcomes : The resulting compound, 4-(1H-benzimidazol-2-yl)-2,6-di-tert butyl-phenol, may have various applications in organic chemistry .
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Synthesis of 2-{(3,5-di-tert-butyl-4-hydroxyphenyl)methylene}-4-cyclopentene-1,3-dione (TX-1123)
- Summary of Application : This compound can be used as a starting material to synthesize 2-{(3,5-di-tert-butyl-4-hydroxyphenyl)methylene}-4-cyclopentene-1,3-dione (TX-1123), a potent protein tyrosine kinase inhibitor .
- Results or Outcomes : The resulting compound, TX-1123, is a potent protein tyrosine kinase inhibitor, which may have various applications in medicinal chemistry .
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Synthesis of Polyazomethine and Ascorbic Acid-Based Selective and Sensitive Fluorescent Chemosensor
- Summary of Application : 3,5-Di-tert-butyl-4-hydroxybenzaldehyde can be used as a starting material to synthesize a polyazomethine and ascorbic acid-based selective and sensitive fluorescent chemosensor for the detection of Al and Fe metal ions .
- Results or Outcomes : The resulting chemosensor can selectively and sensitively detect Al and Fe metal ions, which may have various applications in analytical chemistry .
Safety And Hazards
3,5-Di-tert-butyl-4-hydroxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-9,17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZRDZLFLOODMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057658 | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |
CAS RN |
1620-98-0 | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1620-98-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-di-tert-butyl-4-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95VTI93VUL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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